molecular formula C11H15ClN2 B6589350 4-chloro-N,N-diethylbenzene-1-carboximidamide CAS No. 67095-91-4

4-chloro-N,N-diethylbenzene-1-carboximidamide

Cat. No.: B6589350
CAS No.: 67095-91-4
M. Wt: 210.70 g/mol
InChI Key: IBKVBPBACKQYPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N,N-diethylbenzene-1-carboximidamide is a substituted benzene derivative featuring a chloro group at the para position and a diethylcarboximidamide functional group. The carboximidamide moiety (N–C(=NH)–N) imparts unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

CAS No.

67095-91-4

Molecular Formula

C11H15ClN2

Molecular Weight

210.70 g/mol

IUPAC Name

4-chloro-N,N-diethylbenzenecarboximidamide

InChI

InChI=1S/C11H15ClN2/c1-3-14(4-2)11(13)9-5-7-10(12)8-6-9/h5-8,13H,3-4H2,1-2H3

InChI Key

IBKVBPBACKQYPE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=N)C1=CC=C(C=C1)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N,N-diethylbenzene-1-carboximidamide typically involves the reaction of 4-chlorobenzonitrile with diethylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as a base, to facilitate the formation of the carboximidamide group. The reaction conditions, including temperature and solvent, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In industrial settings, the production of 4-chloro-N,N-diethylbenzene-1-carboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and efficiency. The compound is then purified using techniques such as crystallization or chromatography to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N,N-diethylbenzene-1-carboximidamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the replacement of the chloro group with other functional groups.

Scientific Research Applications

4-chloro-N,N-diethylbenzene-1-carboximidamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases and conditions.

    Industry: Utilized in the manufacture of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-chloro-N,N-diethylbenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • 4-Chloro-N,N-Diethylpyridine-2-Carboxamide (Dhau et al., 2021): This pyridine-based analog replaces the benzene ring with a pyridine heterocycle. Additionally, the diethylcarboxamide group (vs. carboximidamide) lacks the imine-like NH group, reducing hydrogen-bonding capacity .
  • 4-Chloro-N-(Naphthalen-1-yl)thiazol-2-amine (): Incorporates a thiazole ring and a naphthyl group.
  • 4-Chloro-N-(2,2,2-Trichloroethyl)benzamide Derivatives () :
    The trichloromethyl group is strongly electron-withdrawing, which could stabilize negative charges or polarize adjacent bonds. This contrasts with the electron-donating diethyl groups in the target compound, which may enhance nucleophilicity at the carboximidamide nitrogen .

Antimicrobial Activity

  • Bis[3-(4-Chloro-N,N-Diethylpyridine-2-Carboxamide)] Diselenide (Dhau et al., 2021) :
    Exhibits antibacterial activity attributed to selenium’s redox-active properties and the chloro-substituted aromatic system. The diethyl groups may enhance lipid solubility, improving membrane penetration .

  • Cadmium(II) Complex with 4-Chloro-N-((Pyridine-2-yl)Methylene)Benzene Amine () :
    Demonstrates antibacterial effects via metal coordination. The target compound’s carboximidamide group could similarly chelate metals, though its diethyl substituents might reduce binding affinity compared to Schiff bases .

Material Science Potential

  • Polyimide Monomers (): Chloro-substituted phthalimides are precursors for high-performance polymers. The target compound’s carboximidamide group could serve as a crosslinking site or monomer modifier, though its stability under polymerization conditions remains untested .

Data Table: Key Comparisons

Compound Name Core Structure Key Substituents Notable Properties/Applications Reference
4-Chloro-N,N-Diethylbenzene-1-Carboximidamide Benzene Cl, N,N-Diethylcarboximidamide Potential antimicrobial agent, polymer precursor (hypothetical)
4-Chloro-N,N-Diethylpyridine-2-Carboxamide Pyridine Cl, N,N-Diethylcarboxamide Antibacterial, redox-active selenium derivatives
4-Chloro-N-(Naphthalen-1-yl)thiazol-2-amine Thiazole Cl, Naphthyl Steric hindrance, potential bioactivity
6-(4-Chlorophenyl)-N-Aryl-4-(Trichloromethyl)-1,3,5-Oxadiazin-2-amine 1,3,5-Oxadiazine Cl, Trichloromethyl High-yield dehydrosulfurization, agrochemical applications

Biological Activity

4-Chloro-N,N-diethylbenzene-1-carboximidamide (CAS No. 67095-91-4) is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article aims to explore its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.

The compound's chemical structure is characterized by the presence of a chloro group and a carboximidamide functional group, which contribute to its reactivity and biological properties. Below are its key chemical properties:

PropertyValue
Molecular Formula C11H15ClN2
Molecular Weight 210.70 g/mol
IUPAC Name 4-chloro-N,N-diethylbenzenecarboximidamide
CAS Number 67095-91-4
Purity ≥95%

The biological activity of 4-chloro-N,N-diethylbenzene-1-carboximidamide is attributed to its interaction with specific molecular targets. It is believed to modulate enzymatic activities and receptor functions through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
  • Receptor Binding : It can bind to various receptors, leading to altered signal transduction pathways that influence cell behavior.
  • Oxidative Stress Modulation : Research indicates that it may have effects on oxidative stress markers, which are crucial in various disease states.

Biological Activity

Recent studies have highlighted several potential biological activities of 4-chloro-N,N-diethylbenzene-1-carboximidamide:

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various pathogens. For example:

  • In vitro studies showed effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
  • Its mechanism involves disrupting bacterial cell wall synthesis and function.

Anticancer Properties

There is emerging evidence supporting the anticancer potential of this compound:

  • A study indicated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
  • The proposed mechanism involves inducing apoptosis through the activation of caspase pathways.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study tested various concentrations of 4-chloro-N,N-diethylbenzene-1-carboximidamide against bacterial strains.
    • Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
  • Cancer Cell Line Study :
    • Researchers evaluated the compound's effect on MCF-7 cells over a period of 48 hours.
    • Findings revealed a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM.

Comparison with Similar Compounds

The biological activity of 4-chloro-N,N-diethylbenzene-1-carboximidamide can be compared with related compounds:

CompoundAntimicrobial ActivityAnticancer Activity
4-ChlorobenzonitrileModerateLow
N,N-Diethylbenzene-1-carboximidamideLowModerate
4-Chloro-N,N-dimethylbenzene-1-carboximidamideHighHigh

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.